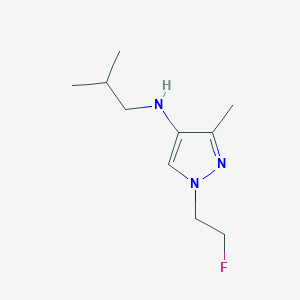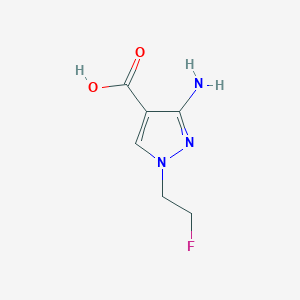
2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile is an organic compound that features a chloropyridine moiety and a dimethylamino group attached to a propenenitrile backbone. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and applications in synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.
Formation of Propenenitrile Backbone: The propenenitrile backbone is introduced through a coupling reaction, often using reagents like acrylonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Oxidized derivatives of the pyridine ring or the nitrile group.
Reduction Products: Amines or other reduced forms of the nitrile group.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
科学研究应用
Chemistry
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Compounds with similar structures have shown potential as antimicrobial or anticancer agents.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its biological activity.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the biological context.
相似化合物的比较
Similar Compounds
2-(6-Chloropyridin-3-yl)-3-(methylamino)prop-2-enenitrile: Similar structure but with a methylamino group instead of a dimethylamino group.
2-(6-Chloropyridin-3-yl)-3-(ethylamino)prop-2-enenitrile: Similar structure but with an ethylamino group.
Uniqueness
The presence of the dimethylamino group in 2-(6-Chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile may confer unique properties, such as increased steric hindrance or altered electronic effects, which can influence its reactivity and biological activity.
属性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC 名称 |
2-(6-chloropyridin-3-yl)-3-(dimethylamino)prop-2-enenitrile |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)7-9(5-12)8-3-4-10(11)13-6-8/h3-4,6-7H,1-2H3 |
InChI 键 |
UWEOWBUTVRKGGW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=C(C#N)C1=CN=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738947.png)
![2-(4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738954.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738962.png)

![3-{[(2,4-dihydroxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11738977.png)
![2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738979.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739005.png)
![N-[(3,5-Difluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739014.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11739015.png)
![N-[(2,3-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739019.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739037.png)
